molecular formula C10H9FN2O B1294016 [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine CAS No. 933747-63-8

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine

Cat. No. B1294016
CAS RN: 933747-63-8
M. Wt: 192.19 g/mol
InChI Key: YUGXVCNCLFEENW-UHFFFAOYSA-N
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Description

“[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine”, commonly known as FMA-5, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in multiple fields such as medicinal chemistry and material science. It has an empirical formula of C10H8FNO2 and a molecular weight of 193.17 .


Molecular Structure Analysis

The molecular structure of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine can be represented by the SMILES string OCc1cc(no1)-c2ccc(F)cc2 . This indicates that the molecule contains an isoxazole ring attached to a fluorophenyl group and a methylamine group.


Physical And Chemical Properties Analysis

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine is a solid at room temperature . It has an empirical formula of C10H8FNO2 and a molecular weight of 193.17 .

Scientific Research Applications

Synthesis of Isoxazolone Derivatives

Isoxazolone derivatives are synthesized using a domino multi-component strategy, which is promoted by L-valine. This method is metal-free and yields products in good to excellent yields (74–97%). It’s a rapid process, taking less than 4 minutes with most substrates, and is beneficial due to its high yields, short reaction time, noncorrosive catalyst, and mild conditions .

Development of Anti-microbial Agents

Compounds with an isoxazole moiety, such as [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine, have been employed as significant pharmacophores in the development of anti-microbial agents. These agents target various microbial infections, showcasing the versatility of isoxazole derivatives in medicinal chemistry .

Antituberculosis Activity

Research has indicated that isoxazole derivatives exhibit antituberculosis activity. The structural features of these compounds can be optimized to enhance their efficacy against tuberculosis, making them valuable in the search for new treatments .

Anticancer Research

Isoxazole derivatives are also being explored for their anticancer properties. The fluorophenyl group, in particular, may contribute to the cytotoxicity against cancer cells, offering a pathway for the development of novel anticancer drugs .

Anti-HIV Applications

The isoxazole ring structure is a common feature in many anti-HIV agents. [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine could potentially be used as a building block in the synthesis of compounds with anti-HIV activity .

Androgen Antagonist Properties

Isoxazole derivatives have shown promise as androgen antagonists. These compounds can be used in the treatment of diseases like prostate cancer, where androgen receptor signaling plays a crucial role .

Quantum Computational Studies

The synthesized isoxazolone derivatives can be subjected to quantum computational studies to investigate various molecular descriptors, HOMO–LUMO energy gap, and electrostatic potential surface properties. This helps in understanding the electronic structure and reactivity of these compounds .

properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGXVCNCLFEENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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